

Spectroscopic Data for Phenyltrimethylsilane: A Comparative Guide for Compound Verification

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Compound of Interest		
Compound Name:	Phenyltrimethylsilane	
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This guide provides a comprehensive comparison of spectroscopic data for **Phenyltrimethylsilane** against two alternative compounds, Benzyltrimethylsilane and ((4-Methoxyphenyl)ethynyl)trimethylsilane. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial tool for researchers, scientists, and drug development professionals in verifying compound identity and purity.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for **Phenyltrimethylsilane** and the selected alternative compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, shifts in ppm)



Compound	Chemical Shift (ppm) and Multiplicity	Assignment
Phenyltrimethylsilane	7.45 (m)	Aromatic H
7.26 (m)	Aromatic H	
0.19 (s)	Si-(CH ₃) ₃	_
Benzyltrimethylsilane[1]	7.19 (m)	Aromatic H
7.06 (m)	Aromatic H	
6.99 (m)	Aromatic H	-
2.07 (s)	-CH ₂ -	-
-0.02 (s)	Si-(CH ₃) ₃	-
((4- Methoxyphenyl)ethynyl)trimeth ylsilane[2]	7.35 (d)	Aromatic H
6.80 (d)	Aromatic H	
3.81 (s)	-OCH₃	-
0.25 (s)	Si-(CH3)3	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, shifts in ppm)



Compound	Chemical Shift (ppm)	Assignment
Phenyltrimethylsilane	138.8	Aromatic C (quaternary)
133.5	Aromatic CH	
128.7	Aromatic CH	
127.8	Aromatic CH	
-1.1	Si-(CH3)3	
Benzyltrimethylsilane[3]	141.5	Aromatic C (quaternary)
128.2	Aromatic CH	
127.9	Aromatic CH	
124.0	Aromatic CH	
25.4	-CH ₂ -	
-1.6	Si-(CH3)3	
((4- Methoxyphenyl)ethynyl)trimeth ylsilane[4]	159.7	Aromatic C-O
133.5	Aromatic CH	
115.2	Aromatic C (quaternary)	
113.8	Aromatic CH	
105.2	Alkyne C	
92.4	Alkyne C	
55.3	-OCH₃	
0.08	Si-(CH ₃) ₃	

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks in cm⁻¹)



Compound	Si-C Stretch	C-H (Aromatic)	C=C (Aromatic)	Other Key Peaks
Phenyltrimethylsi lane[5]	1250, 840, 755	~3050	~1600, 1480	
Benzyltrimethylsil ane[3]	~1250, ~850	~3050	~1600, 1490	
((4- Methoxyphenyl)e thynyl)trimethylsil ane[2]	~1250, ~840	~3050	~1600, 1500	2150 (C≡C stretch)

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M+)	Base Peak	Other Major Fragments
Phenyltrimethylsilane[6]	150	135	105, 77, 43
Benzyltrimethylsilane[1]	164	73	149, 121, 91
((4- Methoxyphenyl)ethyny l)trimethylsilane[2]	204	190	161, 131, 73

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.



- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of -10 to 220 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **Phenyltrimethylsilane** and Benzyltrimethylsilane, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.



- · Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

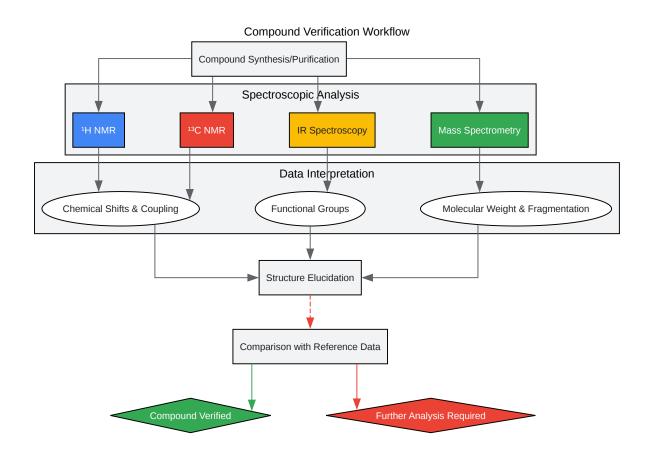
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile compound into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[3]
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and record their abundance.
- Data Analysis: The resulting mass spectrum displays the relative abundance of different fragments versus their m/z values. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Compound Verification Workflow

The following diagram illustrates the logical workflow for verifying the identity and purity of a compound using the spectroscopic data presented.





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Caption: Logical workflow for compound verification using spectroscopic techniques.

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- To cite this document: BenchChem. [Spectroscopic Data for Phenyltrimethylsilane: A
 Comparative Guide for Compound Verification]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b1584984#spectroscopic-data-for phenyltrimethylsilane-for-compound-verification]

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